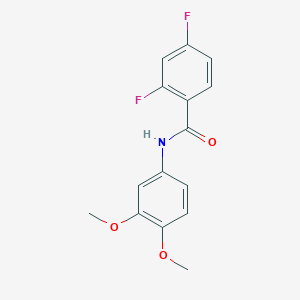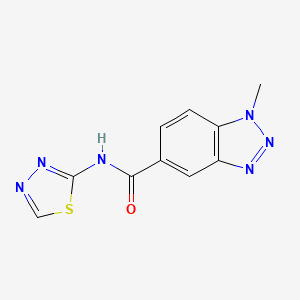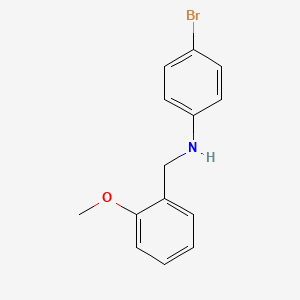
(4-bromophenyl)(2-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-bromophenyl)(2-methoxybenzyl)amine is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 4-bromo-2-methoxyphenylmethylamine or BAMMA. The purpose of
Mécanisme D'action
The mechanism of action of (4-bromophenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to act as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which could lead to an increase in the levels of these neurotransmitters in the brain. It has also been shown to have activity as a dopamine receptor agonist, which could lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromophenyl)(2-methoxybenzyl)amine are not well studied. However, it has been shown to have activity as a monoamine transporter inhibitor, which could lead to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to have potential as a treatment for depression, anxiety disorders, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-bromophenyl)(2-methoxybenzyl)amine in lab experiments include its potential as a treatment for depression, anxiety disorders, and Parkinson's disease. It also has activity as a monoamine transporter inhibitor, which could make it a useful tool for studying the role of these neurotransmitters in the brain. The limitations of using (4-bromophenyl)(2-methoxybenzyl)amine in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (4-bromophenyl)(2-methoxybenzyl)amine. These include:
1. Further studies on the mechanism of action of (4-bromophenyl)(2-methoxybenzyl)amine to fully understand its effects on neurotransmitter levels in the brain.
2. Studies on the potential use of (4-bromophenyl)(2-methoxybenzyl)amine as a treatment for depression, anxiety disorders, and Parkinson's disease.
3. Studies on the potential use of (4-bromophenyl)(2-methoxybenzyl)amine as a tool for studying the role of monoamine transporters in the brain.
4. Development of new synthetic methods for (4-bromophenyl)(2-methoxybenzyl)amine to increase its availability for research.
Conclusion:
(4-bromophenyl)(2-methoxybenzyl)amine is a synthetic organic compound that has potential applications in medicinal chemistry. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, which could make it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a dopamine receptor agonist, which could make it a potential treatment for Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (4-bromophenyl)(2-methoxybenzyl)amine involves the reaction between 4-bromoacetophenone and 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
(4-bromophenyl)(2-methoxybenzyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, which could make it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a dopamine receptor agonist, which could make it a potential treatment for Parkinson's disease.
Propriétés
IUPAC Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHDKZWJHEAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)
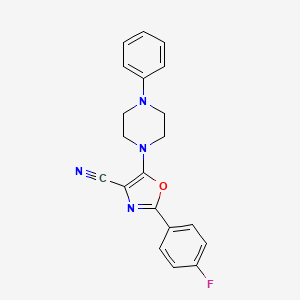
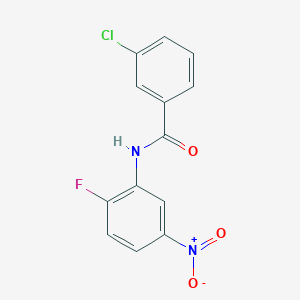
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
